3-(Piperidin-4-yl)-1H-indazole hydrochloride
Overview
Description
Scientific Research Applications
Medicinal Chemistry Applications :
- Piperazine-1-yl-1H-indazole derivatives, including those similar to 3-(Piperidin-4-yl)-1H-indazole hydrochloride, are significant in the field of medicinal chemistry. A study by Balaraju et al. (2019) synthesized a novel compound related to this class and conducted docking studies to explore its potential applications (Balaraju, Kalyani, & Laxminarayana, 2019).
- The synthesis of complex molecules like CGRP receptor inhibitors, which include similar indazole structures, has been reported. Cann et al. (2012) developed a convergent, stereoselective synthesis for such compounds, demonstrating their potential in medicinal chemistry (Cann et al., 2012).
Pharmacology and Bioactivity :
- Certain indazole derivatives have been studied for their potential in inhibiting poly(ADP-ribose)polymerase (PARP), an enzyme involved in DNA repair. Jones et al. (2009) developed a series of 2-phenyl-2H-indazole-7-carboxamides as PARP inhibitors, which displayed significant activity against BRCA-1 and BRCA-2 deficient cancer cells (Jones et al., 2009).
Synthesis and Chemical Properties :
- A study by Shevchuk et al. (2012) developed a method for the preparation of 3- and 4-(1H-azol-1-yl)piperidines, a class of compounds that includes structures similar to 3-(Piperidin-4-yl)-1H-indazole. This study highlights the synthetic accessibility of such compounds (Shevchuk et al., 2012).
Drug Metabolism and Pharmacokinetics :
- The metabolism and pharmacokinetics of compounds containing a piperazinyl indazole motif have been explored. Chen et al. (2006) investigated the metabolism-dependent mutagenicity of a compound with a piperazinyl indazole motif, providing insights into the metabolic pathways and potential risks associated with these compounds (Chen et al., 2006).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “3-(Piperidin-4-yl)-1H-indazole hydrochloride”, is an important task of modern organic chemistry .
properties
IUPAC Name |
3-piperidin-4-yl-2H-indazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-2-4-11-10(3-1)12(15-14-11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMUBDFRZBSXOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C3C=CC=CC3=NN2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60735240 | |
Record name | 3-(Piperidin-4-yl)-2H-indazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-4-yl)-1H-indazole hydrochloride | |
CAS RN |
1416351-79-5 | |
Record name | 3-(Piperidin-4-yl)-2H-indazole--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60735240 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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